REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[OH-].[K+].[C:7](Cl)(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9]>O>[OH:2][CH2:1][CH2:3][NH:4][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to 20°
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted 4× with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
to concentration
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 737 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |